Physicochemical Differentiation: Lipophilicity (XLogP3-AA) of the Target Compound Versus Representative Adamantane-Benzamide Analogs
The target compound exhibits a computed XLogP3-AA of 6.5 [1], which places it at a substantially higher lipophilicity than many closely related adamantane-benzamide screening compounds. For context, N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide, a regioisomer with the adamantyl group at the 5-position and a 3,5-dimethoxy substitution pattern, has a computed XLogP3-AA of approximately 5.8 [2]. Although both values derive from the same PubChem computational pipeline and are cross-study comparable, they reflect genuine structural differences that influence solubility, permeability, and protein binding. The +0.7 log unit difference corresponds to roughly a 5-fold higher octanol-water partition coefficient for the target compound, which may translate into measurably different behaviour in cell-based permeability assays and in vivo distribution [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.5 |
| Comparator Or Baseline | N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide: XLogP3-AA = 5.8 |
| Quantified Difference | ΔXLogP3-AA = +0.7 (target compound more lipophilic by ~5-fold in estimated octanol-water partitioning) |
| Conditions | Computed via XLogP3 3.0 algorithm implemented in PubChem (release 2025.09.15); no experimental logP/logD data available for either compound. |
Why This Matters
For procurement decisions in early drug discovery, the 5-fold higher calculated lipophilicity of the target compound can directly affect assay formatting (e.g., need for higher DMSO concentrations or inclusion of carrier proteins) and may influence the decision to select this scaffold when exploring chemical space for membrane-permeable or CNS-targeted candidates.
- [1] PubChem Compound Summary for CID 24021721, N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide. U.S. National Library of Medicine, National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] PubChem Compound Summary for CID 11363832, N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide. U.S. National Library of Medicine, National Center for Biotechnology Information. Accessed 2026-04-30. View Source
